3,5-dibromothiophene-2-sulfonyl chloride
Description
Contextual Significance of Thiophene (B33073) Sulfonyl Chlorides in Heterocyclic Chemistry
Thiophene sulfonyl chlorides are important intermediates in organic and medicinal synthesis. semanticscholar.org The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing derivatives. This reactivity is fundamental to the construction of more complex molecular architectures.
The synthesis of sulfonamides from sulfonyl chlorides is a well-established and efficient method. nih.govnih.gov These resulting sulfonamide compounds are of significant interest due to their presence in a variety of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. semanticscholar.orgsigmaaldrich.com The thiophene ring itself is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure frequently appears in successful drug molecules. nih.gov The incorporation of a thiophene nucleus can enhance a molecule's biological activity and improve its physicochemical properties. nih.gov
The Unique Role of Bromine and Sulfonyl Chloride Functionalities in 3,5-Dibromothiophene-2-sulfonyl Chloride
The specific arrangement of functional groups in this compound endows it with distinct reactivity. The sulfonyl chloride (-SO₂Cl) group at the 2-position is the primary site for nucleophilic attack, enabling the facile synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. This functional group is highly reactive towards nucleophiles like amines and alcohols.
Simultaneously, the two bromine atoms at the 3- and 5-positions serve two key roles. Firstly, as electron-withdrawing groups, they influence the reactivity of the thiophene ring and the adjacent sulfonyl chloride group. Secondly, and perhaps more significantly, they provide handles for further molecular elaboration through metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This dual functionality allows for a sequential reaction strategy, where the sulfonyl chloride is first reacted with a nucleophile, and the bromo-substituents are subsequently used to introduce new carbon-carbon or carbon-heteroatom bonds.
Scope and Academic Research Relevance of this compound
While detailed research publications focusing exclusively on this compound are not abundant, its value is evident from its availability as a chemical building block and the extensive research on analogous structures. sigmaaldrich.com For instance, the closely related compound, 3-bromo-5-chlorothiophene-2-sulfonyl chloride, is a key intermediate in the synthesis of brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. This highlights the utility of such halogenated thiophene sulfonyl chlorides in the development of pharmaceuticals.
The academic relevance of this compound lies in its potential as a multifunctional scaffold. Researchers can utilize this compound to synthesize libraries of novel compounds for drug discovery and materials science. For example, it can be used to create new thiophene-based sulfonamides with potential biological activity or to synthesize monomers for the development of conductive polymers. Polythiophenes are a major class of conductive polymers used in applications such as biosensors, flexible electronics, and solar cells. chemicalbook.combldpharm.com The bromine atoms on the thiophene ring are ideal for polymerization reactions, allowing for the creation of well-defined polymeric structures.
Chemical Properties of Thiophene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 319002-87-4 | C₄HBr₂ClO₂S₂ | 340.44 |
| 3-Bromo-5-chlorothiophene-2-sulfonyl chloride | 175205-72-8 | C₄HBrCl₂O₂S₂ | 295.99 |
| 5-Bromothiophene-2-sulfonyl chloride | 55854-46-1 | C₄H₂BrClO₂S₂ | 261.54 |
Research Focus on Thiophene Derivatives
| Derivative Class | Key Functional Group | Primary Application Area | Relevant Synthetic Reaction |
|---|---|---|---|
| Thiophene Sulfonamides | -SO₂NHR | Medicinal Chemistry (e.g., anticancer, antibacterial) | Reaction of sulfonyl chloride with amines |
| Polythiophenes | Thiophene repeating unit | Materials Science (e.g., conductive polymers, sensors) | Metal-catalyzed cross-coupling/polymerization |
Properties
CAS No. |
319002-87-4 |
|---|---|
Molecular Formula |
C4HBr2ClO2S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,5-dibromothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H |
InChI Key |
KSZCHVMDIOJIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Chemical Transformations and Reactivity Profiles of 3,5 Dibromothiophene 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a variety of nucleophiles. This reactivity allows for the straightforward synthesis of sulfonamides, sulfonate esters, and sulfonyl thiol derivatives.
The reaction of 3,5-dibromothiophene-2-sulfonyl chloride with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. ekb.egucl.ac.uk This reaction is a cornerstone in medicinal chemistry, as the sulfonamide moiety is a key feature in many therapeutic agents. The synthesis is typically carried out in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, with a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct. ekb.eg The reaction of this compound with various amines can produce a library of novel sulfonamide compounds with potential biological activities. ucl.ac.uk For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with different alkyl bromides. nih.gov
Table 1: Examples of Sulfonamide Synthesis
| Amine | Product | Reaction Conditions |
|---|---|---|
| Primary Amine | 3,5-dibromo-N-alkylthiophene-2-sulfonamide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
| Secondary Amine | 3,5-dibromo-N,N-dialkylthiophene-2-sulfonamide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
| Aniline | 3,5-dibromo-N-phenylthiophene-2-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
Similarly, this compound reacts with alcohols in the presence of a base to yield sulfonate esters. nih.gov This transformation is valuable for introducing the 3,5-dibromothiophene-2-sulfonyl group onto a molecule, which can then serve as a leaving group in subsequent reactions or as a stable protecting group. The reaction conditions are analogous to those used for sulfonamide formation, typically employing a non-nucleophilic base like pyridine (B92270) or triethylamine in an inert solvent.
Table 2: Examples of Sulfonate Ester Synthesis
| Alcohol | Product | Reaction Conditions |
|---|---|---|
| Methanol | Methyl 3,5-dibromothiophene-2-sulfonate | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
| Ethanol | Ethyl 3,5-dibromothiophene-2-sulfonate | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
| Phenol | Phenyl 3,5-dibromothiophene-2-sulfonate | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
The reaction of this compound with thiols or their corresponding thiolates leads to the formation of sulfonyl thiol derivatives, also known as thiosulfonates. researchgate.net These compounds are of interest in various fields, including materials science and medicinal chemistry. The synthesis can be achieved by treating the sulfonyl chloride with a thiol in the presence of a base. Alternatively, the direct oxidative conversion of thiols to the corresponding sulfonyl chlorides can be accomplished using reagents like hydrogen peroxide and zirconium tetrachloride, followed by in-situ reaction with a nucleophile. organic-chemistry.orgorganic-chemistry.org
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The presence of two bromine atoms on the thiophene (B33073) ring opens up avenues for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex and highly functionalized thiophene derivatives.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new bonds in organic synthesis. sigmaaldrich.comlibretexts.org this compound can serve as a substrate in several of these transformations, with the bromine atoms acting as the leaving groups.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netlibretexts.org This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. youtube.com The reaction of this compound with various aryl or heteroaryl boronic acids can lead to the synthesis of a diverse range of 3,5-di(hetero)arylthiophene-2-sulfonyl chloride derivatives. nih.govresearchgate.net The order of reactivity for halogens in Suzuki coupling is generally I > Br > Cl. libretexts.org
The Kumada coupling utilizes a Grignard reagent as the organometallic partner and a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orguh.edu This reaction is particularly useful for coupling with alkyl Grignard reagents. nih.gov While highly effective, the strong basicity of Grignard reagents can limit the functional group tolerance of the reaction.
The Negishi coupling employs an organozinc reagent, which is generally more functional group tolerant than Grignard reagents. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by either palladium or nickel complexes and is a powerful method for constructing carbon-carbon bonds. illinois.edursc.org The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Palladium complex, Base | Mild conditions, wide availability of reagents. libretexts.orglibretexts.org |
| Kumada | Grignard (R-MgX) | Palladium or Nickel complex | Strong nucleophiles, useful for alkyl coupling. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel complex | Good functional group tolerance. wikipedia.orgorganic-chemistry.org |
In addition to the reactions at the bromine positions, the sulfonyl chloride group itself can participate in cross-coupling reactions. Desulfitative cross-coupling reactions involve the extrusion of sulfur dioxide (SO₂) from a sulfonyl chloride, which then acts as an arylating or heteroarylating agent. chemrevlett.comchemrevlett.com These reactions are typically catalyzed by palladium and provide a direct method for C-H functionalization of various substrates. chemrevlett.com While this is a known reaction type for aryl sulfonyl chlorides, its application specifically with this compound would represent an advanced synthetic strategy, potentially allowing for sequential and site-selective functionalization of the thiophene ring.
Mechanistic Aspects of Catalytic Cross-Coupling for this compound
The catalytic cross-coupling of this compound is a powerful method for carbon-carbon bond formation, primarily relying on palladium or nickel catalysts. The most widely accepted mechanism for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, involves a Pd(0)/Pd(II) catalytic cycle. nih.govwiley-vch.demdpi.com This cycle consists of three fundamental elementary steps:
Oxidative Addition : The process is initiated by the oxidative addition of the aryl bromide (the C-Br bond of the thiophene ring) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square planar 16-electron Pd(II) intermediate. nih.gov For substrates with multiple halide sites, like this compound, selectivity can often be achieved by controlling reaction conditions.
Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide. nih.gov This step is often facilitated by a base.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
While palladium is common, nickel catalysts are also effective, particularly for less reactive electrophiles. wiley-vch.de Nickel-catalyzed cross-couplings can proceed through different mechanistic pathways, including cycles involving Ni(I) and Ni(III) intermediates, which may involve radical processes. wiley-vch.de The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction and achieving selective coupling at either the C3 or C5 position of the thiophene ring. mdpi.comnih.gov The use of bulky phosphine (B1218219) ligands, for instance, can influence the rate and efficiency of the oxidative addition step. wiley-vch.de
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The C-Br bond of the thiophene adds to the Pd(0) catalyst. | [Pd(0)] → [Ar-Pd(II)-Br] |
| Transmetalation | An organometallic reagent (R-M) transfers an organic group (R) to the palladium complex. | [Ar-Pd(II)-Br] → [Ar-Pd(II)-R] |
| Reductive Elimination | The coupled product (Ar-R) is released, regenerating the catalyst. | [Ar-Pd(II)-R] → [Pd(0)] + Ar-R |
Radical Reactions and Photochemical Transformations of this compound
Beyond ionic pathways, this compound can participate in radical reactions, offering alternative routes for functionalization. These transformations typically involve the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical. rsc.org This process can be initiated by various means, including photochemically using visible light or through thermal methods. rsc.orgnih.gov Radical reactions provide a distinct set of synthetic strategies that are often complementary to traditional polar reactions, enabling the formation of C-S bonds under mild, redox-neutral conditions. rsc.orglibretexts.org
The resulting sulfonyl radical is a key intermediate that can engage in a variety of subsequent reactions. nih.gov A common pathway is the addition of the sulfonyl radical to unsaturated systems like alkenes and alkynes. nih.govresearchgate.net These radical-mediated processes are valuable for synthesizing complex sulfonated molecules, which are significant in medicinal chemistry and materials science. nih.gov
Generation and Reactivity of Sulfonyl Radicals
The generation of sulfonyl radicals from precursors like this compound is a critical step that can be achieved with high efficiency under modern synthetic protocols. rsc.org A prominent method involves visible-light photocatalysis, where a photocatalyst, upon absorbing light, can induce the formation of the sulfonyl radical under redox-neutral conditions. rsc.org This approach avoids the need for harsh stoichiometric oxidants or reductants. rsc.org
Another effective strategy for generating sulfonyl radicals is through an addition-fragmentation process. nih.gov For example, a trifluoromethyl radical (CF₃•) can add to an allylsulfonyl derivative, triggering a β-fragmentation that releases a sulfonyl radical (RSO₂•) and a volatile byproduct. nih.gov
Once generated, the 3,5-dibromothiophene-2-sulfonyl radical exhibits characteristic reactivity. Its primary mode of reaction is addition to carbon-carbon double or triple bonds. nih.gov This addition forms a new carbon-centered radical, which can then be trapped or participate in further transformations, leading to the vicinal difunctionalization of the unsaturated substrate. researchgate.net This reactivity allows for the direct and atom-efficient synthesis of highly functionalized organosulfur compounds. nih.gov
Enantioselective Radical Sulfonylation Applications
A significant advancement in radical chemistry is the development of enantioselective sulfonylation reactions. rsc.org These reactions utilize chiral catalysts to control the three-dimensional orientation of the reactants, leading to the formation of a single enantiomer of the product with high selectivity. nih.govresearchgate.net For radical sulfonylation, this is often achieved using transition metal complexes, such as those of copper or nickel, combined with specifically designed chiral ligands. rsc.orgnih.govresearchgate.net
The mechanism of enantiocontrol typically involves the formation of a chiral metal-ligand complex that orchestrates the bond-forming step. nih.govresearchgate.net For instance, in a copper-catalyzed asymmetric vicinal sulfonyl-esterification of an alkene, a chiral Pyridyl-bis(imidazole) (PyBim) ligand creates a rigid chiral environment around the copper center. nih.gov This chiral space directs the approach of the reacting species, ensuring that the sulfonylation occurs on one face of the molecule preferentially, thereby yielding an enantioenriched product. nih.govresearchgate.net Such methods are crucial for synthesizing chiral sulfonylated oxindoles and other molecules with potential biological activity. rsc.orgresearchgate.net
Functionalization of the Thiophene Ring under Selective Conditions
The thiophene ring of this compound is amenable to various functionalization reactions under selective conditions. The two bromine atoms at the C3 and C5 positions serve as versatile handles for modification, most notably through catalytic cross-coupling reactions. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for selectively forming new carbon-carbon bonds at these positions. mdpi.comnih.gov By carefully controlling the reaction conditions—such as the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), temperature, and stoichiometry of the reagents—it is possible to achieve either mono- or di-arylation of the thiophene core. mdpi.comnih.gov This selectivity allows for the synthesis of a wide array of 3,5-disubstituted thiophene derivatives from a single starting material. The electronic nature of the substituents on the coupling partner (e.g., arylboronic acids) can also influence the reaction's outcome and the properties of the final products. mdpi.comnih.gov
In addition to C-C bond formation, the sulfonyl chloride group itself is a reactive functional handle. It can readily undergo nucleophilic substitution with various nucleophiles, such as amines or alcohols, to yield the corresponding sulfonamides or sulfonate esters, respectively. This dual reactivity of both the ring and the sulfonyl group makes this compound a valuable and versatile building block in organic synthesis. wiley-vch.dersc.org
Table 2: Representative Conditions for Selective Suzuki Coupling on a Dibromo-Thiophene Core| Substrate | Coupling Partner | Catalyst | Base | Product Type | Reference |
|---|---|---|---|---|---|
| 2,5-dibromo-3-hexylthiophene (B54134) | Arylboronic acid (1 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | Mono-arylated thiophene | nih.gov |
| 2,5-dibromo-3-hexylthiophene | Arylboronic acid (>2 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | Di-arylated thiophene | mdpi.com |
Spectroscopic Characterization and Mechanistic Elucidation in Research of 3,5 Dibromothiophene 2 Sulfonyl Chloride
Advanced Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Reactivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3,5-dibromothiophene-2-sulfonyl chloride. Both ¹H and ¹³C NMR are routinely employed to confirm the molecular structure of newly synthesized compounds. For instance, in the characterization of various thiophene (B33073) derivatives, the chemical shifts (δ) of the thiophene ring protons, typically observed in the range of δ 7.5–8.0 ppm, provide definitive evidence of the ring's presence and substitution pattern.
Beyond simple structural confirmation, NMR is a powerful tool for studying reaction kinetics and mechanisms. For example, in studies involving the reaction of sulfonyl chloride derivatives, NMR can be used to monitor the progress of a reaction over time. By observing the appearance of product signals and the disappearance of reactant signals, researchers can gain insights into reaction rates. Furthermore, the detection of reaction intermediates by NMR can provide crucial evidence for proposed mechanistic pathways. In some cases, the addition of certain ions, such as chloride, can cause a deshielding effect on the protons of related complexes, which is observable by NMR and can enhance the reactivity of the compounds. researchgate.net
Detailed NMR data for derivatives of thiophene-2-sulfonyl chloride provides a clear picture of their molecular framework.
| ¹H NMR Data for a Thiophene Derivative | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 11.32 | s |
| 6.55 | d, J = 1.0 Hz |
| 2.37 | d, J = 1.0 Hz |
| 2.22 | s |
| This table showcases typical proton NMR signals for a substituted thiophene derivative, aiding in its structural identification. rsc.org |
| ¹³C NMR Data for a Thiophene Derivative |
| Chemical Shift (δ, ppm) |
| 168.1 |
| 159.2 |
| 146.5 |
| 108.5 |
| 23.3 |
| 17.2 |
| This table presents the carbon-13 NMR chemical shifts, which are instrumental in confirming the carbon skeleton of thiophene derivatives. rsc.org |
Mass Spectrometry (MS) for Molecular Identity and Reaction Pathway Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, providing unequivocal confirmation of its identity. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for obtaining precise mass measurements, which can be used to calculate the exact molecular formula. nih.gov
In addition to molecular identification, MS is a powerful tool for analyzing reaction pathways. By detecting the mass of reactants, products, and any intermediates or byproducts, researchers can piece together the steps of a chemical transformation. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer structural information. The way a molecule breaks apart upon ionization can reveal the nature of its chemical bonds and functional groups. nih.gov For instance, the fragmentation of a sulfonyl chloride derivative would likely show the loss of the SO₂Cl group, providing evidence for its presence in the parent molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy is used to confirm the presence of characteristic bonds. The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1350–1370 cm⁻¹, and the C-S bond stretches around 700 cm⁻¹, are readily identifiable. These characteristic peaks serve as diagnostic markers for the sulfonyl group and the thiophene ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The thiophene ring in this compound and its derivatives is an aromatic system, and its UV-Vis spectrum will exhibit absorption bands corresponding to π-π* transitions. Changes in the position and intensity of these absorption bands upon reaction can provide insights into how the electronic structure of the thiophene ring is altered, which is valuable for mechanistic investigations.
| Characteristic IR Absorption Frequencies | |
| Functional Group | Frequency Range (cm⁻¹) |
| S=O (asymmetric stretch) | ~1370 |
| S=O (symmetric stretch) | ~1350 |
| C-S | ~700 |
| This table highlights the typical infrared absorption frequencies for key functional groups in thiophene sulfonyl chlorides. |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While NMR, MS, and IR spectroscopy provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the ultimate confirmation of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of a compound to determine the precise arrangement of atoms in the crystal lattice.
Applications of 3,5 Dibromothiophene 2 Sulfonyl Chloride in Contemporary Materials Science
Precursor in the Synthesis of Functionalized Thiophene (B33073) Oligomers and Polymers
The structure of 3,5-dibromothiophene-2-sulfonyl chloride makes it a hypothetically ideal monomer for creating functional polymers. The two bromine atoms allow for polymerization into a polythiophene backbone, while the sulfonyl chloride group could be used to attach various side chains to tune the polymer's properties.
Conjugated Polymers for Organic Electronics (e.g., OFETs, OLEDs)
Thiophene-based conjugated polymers are workhorse materials in organic electronics due to their excellent charge-transport properties and tunable optoelectronic characteristics. researchgate.netresearchgate.net The synthesis of these polymers often involves the polymerization of di-halogenated thiophene monomers. For instance, research on novel conjugated copolymers for near-infrared (NIR) OLEDs utilizes dibromo-terthiophene derivatives in Suzuki coupling reactions to build the polymer chain. The performance of devices such as OFETs and OLEDs is highly dependent on the polymer's structure, including its regioregularity and the nature of its side chains, which influence solubility, film morphology, and electronic energy levels.
The sulfonyl chloride moiety on this compound could be reacted with amines or alcohols to introduce specific functionalities prior to polymerization. These functionalities could enhance solubility, promote self-assembly, or tune the HOMO/LUMO energy levels for efficient charge injection and transport in electronic devices.
Crosslinking Agent in Sulfonated Polymer Membranes (e.g., Fuel Cells)
Proton exchange membranes (PEMs) are a critical component of fuel cells. Crosslinking is a common strategy to improve the mechanical strength, dimensional stability, and reduce fuel crossover in these membranes, especially at high temperatures and low humidity. mdpi.com Thiophene-containing structures have been explored for creating microporous polymer networks that could serve as membrane materials. acs.org
Theoretically, this compound could be used in two ways. It could be incorporated into a polymer backbone via its bromine atoms, leaving the sulfonyl chloride group available for a subsequent crosslinking reaction with a diamine or diol. Alternatively, it could act as a standalone crosslinking agent to bridge existing polymer chains that have nucleophilic sites (like hydroxyl or amine groups), forming stable sulfonamide or sulfonate ester linkages. This would create a robust, three-dimensional network essential for durable fuel cell membranes.
Role in Regioregular Polymerization Strategies
The electronic properties of polythiophenes are profoundly affected by their regioregularity—the specific orientation of monomer units in the polymer chain. rsc.org Head-to-tail (HT) coupling leads to a more planar backbone, enhanced π-π stacking, and higher charge carrier mobility compared to irregular couplings. Transition metal-catalyzed methods, like Kumada catalyst-transfer polymerization, are employed to achieve high degrees of regioregularity. rsc.org
While most regioregular polythiophenes are derived from 3-alkylthiophenes, the introduction of a bulky and strongly electron-withdrawing sulfonyl chloride group at the 2-position would significantly influence the polymerization process. This group could serve as a powerful directing group, potentially enforcing a specific regiochemistry during polymerization. Furthermore, studies have shown that sulfone and sulfoxide (B87167) groups can act as effective leaving groups in certain nickel-catalyzed polymerizations of thiophene monomers. rsc.org This opens up the possibility of using the sulfonyl chloride group not just for functionalization but as an active participant in the polymerization itself to control the final polymer architecture.
Building Block for Novel π-Conjugated Systems with Tunable Electronic Properties
The development of novel π-conjugated systems with precisely tuned properties is a major goal in materials science. The reactivity of the sulfonyl chloride group is a key asset in this regard. It can be converted into a sulfonamide, which can then participate in further reactions or influence molecular packing through hydrogen bonding. A palladium-catalyzed, three-component reaction has been developed to synthesize diverse sulfonamides from sulfuric chloride, amines, and boronic acids, highlighting the synthetic versatility of the sulfonyl group. nih.gov
Starting with this compound, a chemist could first transform the sulfonyl chloride into a desired functional group (e.g., a sulfonamide with specific alkyl or aryl substituents). Then, the two bromine atoms can be used in sequential or one-pot Suzuki or Stille cross-coupling reactions to build complex, non-polymeric π-conjugated molecules. nih.govresearchgate.net This step-wise approach allows for the creation of donor-acceptor molecules or larger, well-defined oligomers where the electronic properties are carefully controlled by the specific groups attached at the 2-, 3-, and 5-positions of the thiophene ring.
Integration into Advanced Organic Scaffolds for Optical and Electronic Devices
Beyond linear polymers, this compound is a potential precursor for complex, three-dimensional organic scaffolds. Such scaffolds are of interest for creating materials with tailored properties for applications in electrochromic devices, sensors, and photovoltaics. nih.govmdpi.com For example, thiophene-based monomers can be polymerized to form microporous polymer networks with high surface areas. acs.org
The trifunctional nature of this compound makes it an attractive candidate for creating such networks. The two bromine atoms can be used to extend the structure in two directions through polymerization, while the sulfonyl chloride can be used to link different polymer chains together or to attach the entire structure to a surface or another molecule. This could lead to the formation of crosslinked polymer films or highly branched, dendritic structures with unique optical and electronic properties derived from their complex architecture.
Computational Chemistry and Theoretical Investigations of 3,5 Dibromothiophene 2 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, most notably those using Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which are crucial for understanding molecular stability and reactivity.
For thiophene (B33073) derivatives, DFT calculations are routinely used to determine key electronic properties. jchps.comresearchgate.net The substituents on the thiophene ring—in this case, two bromine atoms and a sulfonyl chloride group—are strongly electron-withdrawing. These groups are expected to significantly lower the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitation energy and kinetic stability. Theoretical studies on substituted polythiophenes have shown that electron-withdrawing groups effectively lower both HOMO and LUMO energies. researchgate.net
Calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For 3,5-dibromothiophene-2-sulfonyl chloride, the ESP map would be expected to show regions of negative potential (red) around the oxygen atoms of the sulfonyl group and regions of positive potential (blue), known as sigma-holes, on the bromine atoms. This positive region on halogens is significant for understanding potential intermolecular interactions like halogen bonding. nih.gov
Table 1: Illustrative Calculated Electronic Properties for a Substituted Thiophene (Note: This table is a representative example of typical DFT calculation outputs for a substituted thiophene and does not represent actual calculated values for this compound.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicates electronic stability and excitation energy |
| Dipole Moment | 3.5 D | Measures overall molecular polarity |
Molecular Dynamics Simulations of Compound Interactions and Self-Assembly in Materials Contexts
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. This technique is invaluable for studying how molecules like this compound might behave in condensed phases or interact with other species, which is particularly relevant for materials science applications.
Halogenated thiophenes are of interest as building blocks for organic electronic materials, such as those used in organic solar cells. rsc.org MD simulations can predict how these molecules arrange themselves in thin films, a process known as self-assembly. The simulations can reveal the preferred orientation and packing of molecules, which are dictated by non-covalent interactions like π-π stacking of the thiophene rings and halogen bonding. uni-ulm.demdpi.com For instance, MD simulations have been specifically developed to model halogen bonding by accounting for the anisotropic charge distribution around the halogen atom, which is crucial for accurately predicting interaction geometries. nih.gov
Mechanistic Studies of Reaction Pathways using Density Functional Theory (DFT)
Density Functional Theory is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energy of reactants, products, and transition states along a reaction pathway. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed, step-by-step understanding of how a reaction proceeds.
The sulfonyl chloride group is a versatile functional group that readily reacts with nucleophiles to form sulfonamides, sulfonates, and other derivatives. DFT calculations can be used to model these substitution reactions. For example, a study on the adsorption of thiophene on a molybdenum sulfide (B99878) catalyst used DFT to determine the most probable binding mode and interaction energies. capes.gov.br
In the context of this compound, DFT could be employed to investigate its reactivity towards various nucleophiles. Such a study would likely involve mapping the potential energy surface for the nucleophilic attack at the sulfur atom, identifying the transition state structure, and calculating the reaction's energy barrier. These theoretical insights could help predict the compound's reactivity, explain regioselectivity, and guide the synthesis of new derivatives.
Future Research Directions and Emerging Paradigms for 3,5 Dibromothiophene 2 Sulfonyl Chloride
Development of Highly Stereoselective and Enantioselective Transformations
The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry. Future work with 3,5-dibromothiophene-2-sulfonyl chloride will likely focus on developing catalytic asymmetric methods to control stereochemistry, opening pathways to complex, enantiopure molecules.
Catalytic Asymmetric Sulfonylation: A primary research avenue involves the enantioselective reaction of the sulfonyl chloride group. While methods for the asymmetric synthesis of sulfonate esters and sulfonamides from various sulfonyl chlorides are emerging, their application to sterically hindered and electronically distinct substrates like this compound remains a challenge. nih.govnih.gov Research into novel chiral catalysts, such as bifunctional organocatalysts (e.g., cinchona alkaloid derivatives) or transition metal complexes, could enable the kinetic resolution of racemic alcohols and amines or the desymmetrization of meso-diols. nih.govnih.govnih.gov The development of peptide-based catalysts that mimic nature's enzymes could also provide high selectivity under mild conditions. nih.govnih.gov
Stereocontrolled Cross-Coupling: The two bromine atoms at positions 3 and 5 offer sites for stereoselective cross-coupling reactions. Future investigations could explore the use of chiral palladium or nickel catalysts to introduce substituents with controlled stereochemistry. rsc.org For instance, developing conditions for enantioselective Suzuki or Negishi cross-coupling reactions at one of the bromine positions while the other remains intact would generate valuable chiral thiophene (B33073) intermediates.
Chiral Ligand Synthesis: The rigid thiophene backbone functionalized via the sulfonyl chloride group is an attractive scaffold for new classes of chiral ligands. By reacting the sulfonyl chloride with chiral amines or alcohols, researchers can synthesize novel ligands for use in a wide range of asymmetric catalytic reactions, such as hydrogenations, oxidations, and carbon-carbon bond formations. acs.orgiaea.org
Table 1: Potential Catalytic Systems for Stereoselective Transformations
| Catalyst Type | Transformation | Potential Substrate for this compound | Desired Outcome |
|---|---|---|---|
| Chiral Amines/Peptides | Enantioselective Sulfonylation | Prochiral or Racemic Alcohols/Amines | Enantiomerically enriched sulfonates/sulfonamides nih.govnih.gov |
| Cinchona Alkaloid Derivatives | Asymmetric Sulfa-Michael Addition | α,β-Unsaturated Ketones (post-modification) | Chiral β-sulfanyl ketones nih.gov |
| Chiral Ni/Pd Complexes | Asymmetric Cross-Coupling | Organoboron or Organozinc Reagents | Chiral biaryl or alkyl-substituted thiophenes rsc.org |
| Vanadium-Schiff Base Complexes | Asymmetric Oxidation | Sulfides (post-modification) | Chiral sulfoxides iaea.org |
Exploration of Bio-Inspired Synthetic Methodologies (Excluding direct biological activity or drug development)
Nature utilizes enzymes to perform chemical transformations with remarkable efficiency and selectivity. Adopting bio-inspired strategies for the synthesis and modification of this compound can lead to more sustainable and effective chemical processes.
Future research could focus on employing enzyme mimics or whole-cell biocatalysis for reactions involving the sulfonyl chloride moiety. For example, investigating hydrolases for the selective hydrolysis or alcoholysis of the sulfonyl chloride in the presence of other functional groups could offer a green alternative to traditional chemical methods. Furthermore, bio-inspired catalysts, such as peptides or DNA-based catalysts, could be designed to recognize the specific structure of the thiophene ring, enabling regioselective and stereoselective functionalization that is difficult to achieve with conventional catalysts. nih.gov
Innovative Applications in Smart Materials and Nanoscience
Thiophene-based polymers are renowned for their electronic and optical properties, making them central to the field of organic electronics. numberanalytics.comresearchgate.net The this compound molecule is an ideal precursor for creating advanced functional materials, as the sulfonyl chloride group provides a reactive site for polymerization or surface modification, while the bromine atoms allow for subsequent cross-coupling to tune the electronic properties of the final material. rsc.org
Conducting Polymers and Electrochromic Materials: The sulfonyl chloride can act as a versatile anchor to graft the dibromothiophene unit onto polymer backbones or surfaces. Subsequent electropolymerization or cross-coupling reactions (e.g., Stille or Suzuki) using the bromine atoms can generate conjugated polymers. acs.orgcnr.it The electronic properties of these materials could be precisely tuned by the choice of co-monomer, leading to new polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices ("smart windows"). numberanalytics.comcnr.it
Nanosensors: Functionalizing nanoparticles (e.g., gold, silica) with molecules derived from this compound could lead to novel nanosensors. The thiophene moiety can be designed to interact with specific analytes, causing a detectable change in the material's optical or electronic properties, such as fluorescence or conductivity. acs.orgresearchgate.net
Stimuli-Responsive Polymers: The sulfonyl group can be incorporated into polymers to render them responsive to external stimuli like pH or temperature. nih.gov For instance, a sulfonamide linkage derived from the sulfonyl chloride could undergo conformational changes or cleavage under specific pH conditions, triggering a macroscopic response in the material. nih.gov
Table 2: Potential Applications in Materials Science
| Material Class | Synthetic Strategy | Key Feature from Precursor | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Polymerization via C-Br bonds after converting the -SO2Cl group | Dibromothiophene unit for π-conjugation numberanalytics.comresearchgate.net | Organic Electronics (OLEDs, OPVs) researchgate.netrsc.org |
| Electrochromic Films | Electropolymerization onto conductive substrates | Thiophene core for redox-active polymer cnr.it | Smart Windows, Displays |
| Chemical Sensors | Surface functionalization of nanomaterials | Sulfonyl group for analyte interaction | Detection of specific molecules acs.org |
| Smart Polymers | Incorporation of sulfonamide links into polymer chains | pH-sensitive sulfonamide bond | Stimuli-responsive drug delivery systems nih.gov |
Sustainable and Scalable Production Methods
The transition from laboratory-scale synthesis to industrial production requires methods that are not only efficient but also environmentally benign and scalable. Future research will be critical in developing such processes for this compound and its derivatives.
Green Synthesis of Sulfonyl Chlorides: Traditional methods for creating sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or thionyl chloride. researchgate.netmdpi.com Emerging sustainable alternatives include the oxidative chlorination of thiols or their derivatives using milder reagents in aqueous media or under photocatalytic conditions. rsc.orgnih.govorganic-chemistry.org For example, systems using N-chlorosuccinimide (NCS) or a combination of an oxidant like H₂O₂ with a chlorine source present greener routes. organic-chemistry.orgorganic-chemistry.org Applying these methods to a suitable 3,5-dibromothiophene precursor could significantly reduce the environmental impact of its production.
Flow Chemistry and Process Automation: Continuous flow chemistry offers significant advantages over batch processing for scalability, safety, and consistency. mdpi.com Designing a continuous manufacturing process for the chlorosulfonation of a 2,4-dibromothiophene (B1333396) precursor could allow for precise control over reaction parameters, minimize hazardous waste, and enable safe, automated production on a large scale. mdpi.com
Catalyst Recycling: For catalytic processes involving expensive or toxic metals (e.g., palladium), the development of heterogeneous catalysts or methods for recycling homogeneous catalysts is crucial for economic viability and sustainability. acs.org Using catalysts immobilized on solid supports or in ionic liquids could facilitate easy separation and reuse, aligning with the principles of green chemistry. mdpi.com
Synergistic Approaches Combining Synthetic Chemistry with Advanced Materials Engineering
The ultimate frontier for this compound lies in the seamless integration of synthetic innovation with materials engineering. This synergistic approach involves designing and creating molecules with specific properties that directly translate into high-performance materials.
An emerging paradigm is the use of computational modeling and machine learning to predict the properties of polymers or materials derived from novel building blocks like this compound before they are synthesized. This "materials-by-design" approach can guide synthetic efforts toward the most promising molecular architectures. For example, theoretical studies could predict the bandgap, conductivity, and charge mobility of a hypothetical polymer, allowing chemists to prioritize the synthesis of materials with the highest potential for a given application. rsc.org
Furthermore, the combination of stereocontrolled synthesis (Section 7.1) with polymer chemistry (Section 7.3) could lead to chiral, self-assembling materials. Polymers with a defined helicity, for instance, could exhibit unique chiroptical properties, making them suitable for applications in polarization-sensitive optical devices or as chiral selectors in separation science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-dibromothiophene-2-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves sequential bromination and sulfonation of a thiophene precursor. For example:
Bromination : Direct bromination of thiophene-2-sulfonyl chloride using bromine (Br₂) in a chlorinated solvent (e.g., CCl₄) under controlled temperature (0–5°C) to achieve regioselective 3,5-dibromination .
Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-bromination. Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Q. How should this compound be characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The thiophene ring protons (if present) and sulfonyl chloride group (electron-withdrawing effect) influence chemical shifts. For example, adjacent bromine atoms deshield protons, producing distinct splitting patterns .
- IR Spectroscopy : Confirm the presence of S=O (stretching ~1360–1180 cm⁻¹) and C-Br (600–500 cm⁻¹) bonds.
- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (C₄Br₂ClO₂S₂) and isotopic patterns due to bromine (¹:¹ ratio for two Br atoms).
Advanced Research Questions
Q. What strategies prevent hydrolysis of this compound during reactions?
- Methodological Answer :
- Solvent Selection : Use anhydrous solvents (e.g., dry DCM, THF) and inert atmospheres (N₂/Ar).
- Temperature Control : Conduct reactions at low temperatures (0–10°C) to slow hydrolysis kinetics.
- Additives : Incorporate molecular sieves or desiccants (e.g., CaCl₂) to scavenge trace moisture .
- Validation : Monitor hydrolysis byproducts (e.g., sulfonic acids) via ¹H NMR or ion chromatography.
Q. How can researchers resolve contradictions in reactivity data for nucleophilic substitutions involving this compound?
- Methodological Answer :
- Systematic Variation : Test different nucleophiles (amines, alcohols) under varying conditions (solvent polarity, base strength). For example, polar aprotic solvents (DMF, DMSO) enhance reactivity with weak nucleophiles.
- Kinetic Studies : Use stopped-flow techniques or in-situ FTIR to track reaction intermediates and identify rate-limiting steps.
- Computational Modeling : DFT calculations can predict electronic effects of bromine substituents on sulfonyl chloride electrophilicity .
Q. Can this compound be adapted for chromogenic assays, similar to its dichloro analog?
- Methodological Answer :
- Chromogenic Potential : The bromine atoms may enhance steric hindrance or alter electronic properties compared to chloro analogs. Test its utility in assays like the 5′-nucleotidase kinetic method by coupling with phosphatase enzymes and monitoring absorbance changes (e.g., at 405 nm for p-nitrophenol release) .
- Optimization : Adjust pH (7.4–8.0) and enzyme/substrate ratios to account for potential differences in sulfonamide intermediate stability.
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer :
- Impurity Effects : Residual solvents (e.g., hexane, DCM) or bromination byproducts (e.g., mono-brominated species) can depress melting points. Validate purity via HPLC (≥95% area) .
- Polymorphism : Crystallization conditions (slow vs. fast cooling) may yield different polymorphic forms. Use DSC to identify thermal transitions and confirm crystalline structure via XRD.
Experimental Design Considerations
Q. How to design a multi-step synthesis using this compound as a key intermediate?
- Methodological Answer :
- Step 1 : Sulfonamide Formation. React with amines (e.g., benzylamine) in dry THF with Et₃N as a base to form sulfonamides.
- Step 2 : Functionalization. Utilize bromine atoms for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
- Workflow : Use orthogonal protecting groups if targeting complex architectures (e.g., dendrimers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
